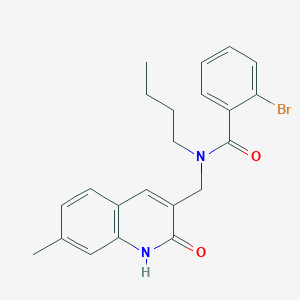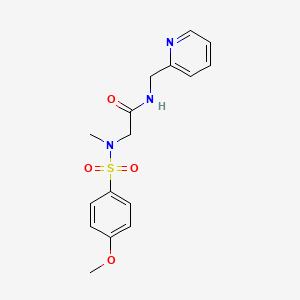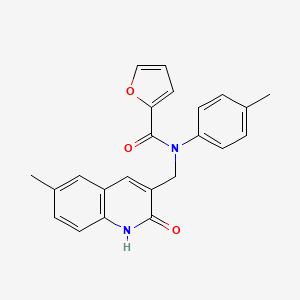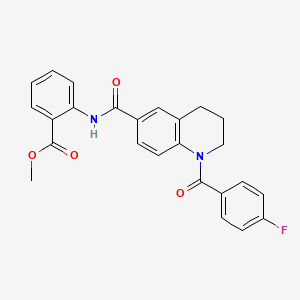
methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate is a chemical compound that belongs to the class of tetrahydroquinoline derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate in lab experiments include its ability to inhibit various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It also exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Future Directions
There are several future directions for the research on methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential use as a diagnostic tool for the detection of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential and minimize its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been found to inhibit various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. While there are some limitations to its use in lab experiments, it holds promise for future research as a potential therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate involves the reaction of 4-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain this compound.
Scientific Research Applications
Methyl 2-(1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamido)benzoate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
methyl 2-[[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-32-25(31)20-6-2-3-7-21(20)27-23(29)18-10-13-22-17(15-18)5-4-14-28(22)24(30)16-8-11-19(26)12-9-16/h2-3,6-13,15H,4-5,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRLHTWQWWVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

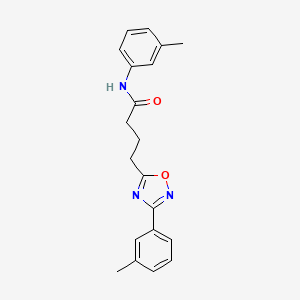
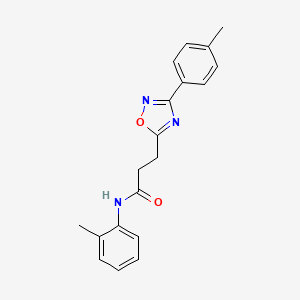
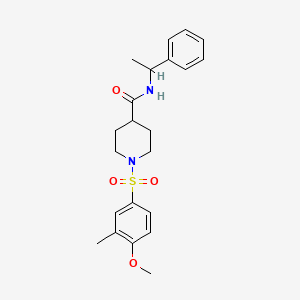

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)
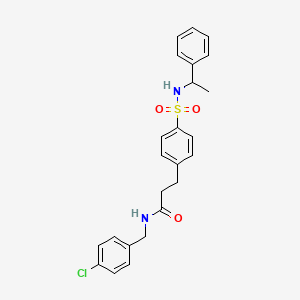
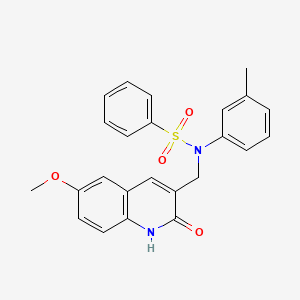

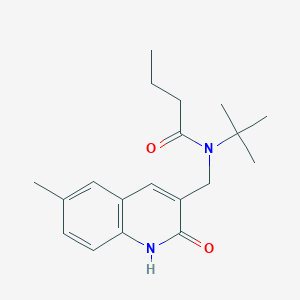
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
